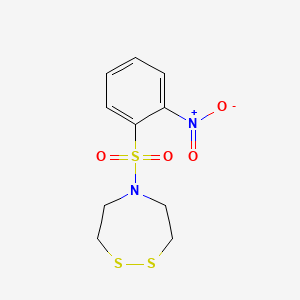

5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The 2-nitrobenzenesulfonyl group has been used to protect and deactivate phenol in the synthesis of methylated catechins and theaflavins . The 2-nitrobenzenesulfonyl group can be easily removed under mild conditions, making it an excellent protecting group for labile polyphenols .Molecular Structure Analysis

The molecular formula of 2-Nitrobenzenesulfonyl chloride, a related compound, is C6H4ClNO4S with a molar mass of 221.62 g/mol .Chemical Reactions Analysis

The Fukuyama–Mitsunobu reaction utilizes the 2-nitrobenzenesulfonyl (Ns) group for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities . The 2-nitrobenzenesulfonyl group is also used in the synthesis of renin inhibitors .Physical And Chemical Properties Analysis

2-Nitrobenzenesulfonyl chloride, a related compound, has a melting point of 63-67 °C and is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. It is insoluble in water .Safety And Hazards

Direcciones Futuras

While specific future directions for “5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane” are not mentioned in the search results, the use of the 2-nitrobenzenesulfonyl group in the synthesis of complex molecules suggests potential for further exploration in synthetic chemistry. The ability of the 2-nitrobenzenesulfonyl group to protect and deactivate phenol could be utilized in the synthesis of other complex molecules .

Propiedades

IUPAC Name |

5-(2-nitrophenyl)sulfonyl-1,2,5-dithiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S3/c13-12(14)9-3-1-2-4-10(9)19(15,16)11-5-7-17-18-8-6-11/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMIPMDDXXQGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)

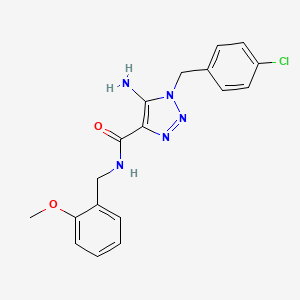

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)

![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

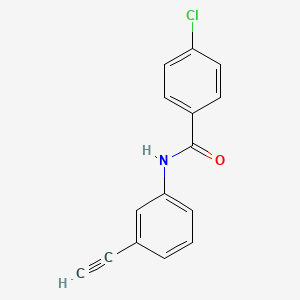

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)

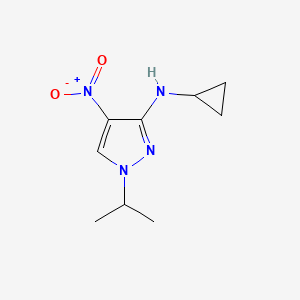

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)